molecular formula C21H18N2O2 B2591235 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide CAS No. 314053-38-8

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide

Cat. No.: B2591235
CAS No.: 314053-38-8
M. Wt: 330.387
InChI Key: NHNMMLYSTLSHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide is a benzo[cd]indole derivative featuring a 3-methylbenzamide moiety linked to the 6-position of the heterocyclic core. The ethyl group at the 1-position of the benzo[cd]indole scaffold and the 2-oxo group contribute to its structural uniqueness.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-3-23-18-11-10-17(15-8-5-9-16(19(15)18)21(23)25)22-20(24)14-7-4-6-13(2)12-14/h4-12H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNMMLYSTLSHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC(=C4)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzamides depending on the nucleophile used .

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Structural Analogues and Their Activities

Key structural analogs are summarized below, focusing on substitutions and biological effects:

Compound Name Core Structure Substituents (Position) Key Biological Data (IC50) Source
Target Compound Benzo[cd]indole + benzamide 1-ethyl, 6-(3-methylbenzamide) Not reported -
S10 (Sulfonamide derivative) Benzo[cd]indole + sulfonamide 6-sulfonamide + naphthalene substituent 19.1 ± 2.2 µM (NF-κB)
SPD304 (Positive Control) Small-molecule TNF-α inhibitor - 6.4 ± 0.6 µM (NF-κB)
N1-(1-ethyl-...-3-nitrobenzamide (Nitro analog) Benzo[cd]indole + benzamide 1-ethyl, 6-(3-nitrobenzamide) Not reported
4e (Sulfonamide derivative) Benzo[cd]indole + sulfonamide 6-sulfonamide + indole substituent Moderate NF-κB inhibition
Benzamide vs. Sulfonamide Linkage
  • The target compound’s 3-methylbenzamide group replaces the sulfonamide moiety seen in analogs like S10 and 4e. In contrast, benzamides may balance hydrophobicity and hydrogen-bonding capacity, influencing target binding .
  • SPD304, a non-sulfonamide TNF-α inhibitor, demonstrates higher potency (IC50 = 6.4 µM), suggesting that non-sulfonamide scaffolds can achieve strong activity through optimized hydrophobic interactions .
Substituent Effects on the Aromatic Ring
  • 3-Methyl vs. 3-Nitrobenzamide : The nitro group (electron-withdrawing) in the nitrobenzamide analog () may alter electronic properties and binding interactions compared to the electron-donating methyl group in the target compound. Methyl groups typically enhance hydrophobic interactions, while nitro groups might engage in polar interactions or steric hindrance .
  • Naphthalene vs. Ethyl Substituents: In S10, a naphthalene ring at the sulfonamide position significantly improved activity (IC50 = 19.1 µM) by enhancing hydrophobic interactions with TNF-α’s Tyr59 residue.
Benzo[cd]indole Core Modifications
  • The 1-ethyl-2-oxo group in the target compound likely stabilizes the lactam structure, analogous to the 1-ethyl substituent in the nitrobenzamide analog (). This substitution may reduce metabolic oxidation compared to unsubstituted or bulkier groups .

Molecular Docking and Binding Interactions

Docking studies of sulfonamide derivatives (e.g., S10, EJMC-1) revealed critical interactions with TNF-α:

  • Hydrophobic interactions with residues like Tyr59 and Leu55.
  • Polar interactions via sulfonamide oxygen atoms . The target compound’s benzamide group may form similar hydrophobic contacts but lacks sulfonamide’s hydrogen-bonding capacity. The 3-methyl group could fill hydrophobic pockets, while the ethyl group on the benzo[cd]indole might stabilize the binding conformation .

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an indole core fused with a benzene ring and an amide functional group. Its molecular formula is C18H18N2O2C_{18}H_{18}N_{2}O_{2}, and it has a molecular weight of 290.35 g/mol. The structural representation can be summarized as follows:

N 1 ethyl 2 oxo 1 2 dihydrobenzo cd indol 6 yl 3 methylbenzamide\text{N 1 ethyl 2 oxo 1 2 dihydrobenzo cd indol 6 yl 3 methylbenzamide}

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

1. Enzyme Inhibition:

  • The compound may inhibit specific enzymes by binding to their active sites, which can alter metabolic pathways. For instance, it has shown potential in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

2. Receptor Modulation:

  • The indole core allows for interaction with various receptors, potentially modulating their activity. This could lead to changes in signaling pathways associated with cell growth, apoptosis, and inflammation.

Biological Activity and Pharmacological Effects

Recent studies have indicated several pharmacological effects associated with this compound:

Biological Activity Effect Reference
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production
Antioxidant PropertiesScavenges free radicals

Case Studies

Case Study 1: Anticancer Properties
A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The compound's ability to target specific signaling pathways involved in cancer progression was highlighted.

Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Q & A

Q. What integrated approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Transcriptomics : RNA-seq of treated cells to identify downregulated oncogenes (e.g., MYC ).
  • Proteomics : TMT labeling + LC-MS/MS to quantify target protein degradation .
  • CRISPR Knockout : Validate target dependency (e.g., BRD4 KO reverses anti-proliferative effects ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.